molecular formula C21H19BrN4O2 B10776143 Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate

Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate

Cat. No. B10776143
M. Wt: 439.3 g/mol
InChI Key: CYHWMBVXXDIZNZ-UHFFFAOYSA-N
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Description

CNS7056, also known as remimazolam besylate, is a novel benzodiazepine derivative. It is an ultra-short-acting sedative and anesthetic agent that acts on gamma-aminobutyric acid type A receptors. CNS7056 is designed to provide a more predictable and rapid onset of sedation with a short duration of action and quick recovery profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CNS7056 involves the formation of a benzodiazepine core structure with an ester side chain. This ester side chain is crucial for its rapid metabolism by tissue esterases. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of CNS7056 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as ultra-high-performance liquid chromatography (UHPLC) and solid-phase extraction are employed for purification .

Chemical Reactions Analysis

Types of Reactions

CNS7056 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

CNS7056 exerts its effects by binding to the benzodiazepine site on gamma-aminobutyric acid type A receptors. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and anesthesia. The compound is rapidly metabolized by tissue esterases to form CNS7054, which has significantly lower affinity for gamma-aminobutyric acid type A receptors .

Comparison with Similar Compounds

Similar Compounds

    Midazolam: Another benzodiazepine used for sedation and anesthesia.

    Propofol: A non-benzodiazepine sedative with a rapid onset and short duration of action.

Uniqueness of CNS7056

CNS7056 is unique due to its ultra-short duration of action and rapid metabolism by tissue esterases. This results in a more predictable and rapid recovery profile compared to other sedatives like midazolam and propofol .

properties

IUPAC Name

methyl 3-(8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHWMBVXXDIZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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